molecular formula C18H24N4O2 B6459924 8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2549030-04-6

8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6459924
CAS No.: 2549030-04-6
M. Wt: 328.4 g/mol
InChI Key: IDXPTIFCTNJTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a pyridopyrimidine derivative characterized by a bicyclic core structure with a cyclopentyl substituent at the C8 position, a methyl group at C5, and a 3-hydroxypiperidin-1-yl moiety at C2.

Properties

IUPAC Name

8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-9-16(24)22(13-5-2-3-6-13)17-15(12)10-19-18(20-17)21-8-4-7-14(23)11-21/h9-10,13-14,23H,2-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXPTIFCTNJTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCCC(C3)O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. C2 Substituent Impact on Activity

Compound C2 Substituent Target Key Effect Reference
Target compound 3-Hydroxypiperidin-1-yl Not explicitly stated Enhanced solubility, moderate steric bulk
Palbociclib 5-(Piperazin-1-yl)pyridin-2-yl CDK4/6 High CDK4/6 inhibition
PD-173955 3-(Methylsulfanyl)phenylamino Ephrin receptors Broad kinase activity

Substituent Variations at C5

The C5 methyl group in the target compound contrasts with bulkier substituents in analogs:

  • Compound 41 (Cheng et al.) : 5-(Pyridin-2-ylethynyl) group. The ethynyl linker enhances π-π stacking but reduces metabolic stability compared to the methyl group .
  • TAK-733 (MEK/ERK inhibitor): Contains a 6-fluoro-5-[(2-fluoro-4-iodophenyl)amino] group. The methyl group in the target compound simplifies synthesis but may limit target engagement .

Table 2. C5 Substituent Impact on Pharmacokinetics

Compound C5 Substituent Metabolic Stability Synthetic Complexity Reference
Target compound Methyl High Low
Compound 41 Pyridin-2-ylethynyl Moderate High
TAK-733 Fluoro-iodophenylamino Low Very high

Substituent Variations at C8

The 8-cyclopentyl group is shared with Palbociclib and other CDK inhibitors. Compared to:

  • Dilmapimod (p38 MAPK inhibitor) : 8-(2,6-Difluorophenyl) group. Cyclopentyl provides conformational rigidity, favoring CDK-like targets over MAPKs .
  • Voxtalisib (PI3K/mTOR inhibitor) : 8-Ethyl group. Cyclopentyl enhances hydrophobic interactions in kinase ATP-binding pockets .

Table 3. C8 Substituent Impact on Target Selectivity

Compound C8 Substituent Primary Target Selectivity Rationale Reference
Target compound Cyclopentyl Likely CDK4/6 or related kinases Rigid hydrophobic anchor
Palbociclib Cyclopentyl CDK4/6 Optimized for CDK4/6 ATP-binding pocket
Dilmapimod 2,6-Difluorophenyl p38 MAPK Aromatic ring fits MAPK cleft

Key Research Findings

  • Synthetic Accessibility : The target compound’s C5 methyl and C2 3-hydroxypiperidinyl groups simplify synthesis compared to ethynyl or halogenated analogs, with yields likely exceeding 20% based on Cheng et al.’s methods .
  • Metabolic Stability : The 3-hydroxypiperidinyl group may undergo glucuronidation, as seen in related compounds, but the methyl group at C5 reduces oxidative metabolism risks .
  • Therapeutic Potential: Structural alignment with Palbociclib suggests possible CDK4/6 inhibition, though the hydroxyl group may shift selectivity toward AMPK-related kinases, as observed in Reddy et al.’s analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.